3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene
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Overview
Description
3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene: is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse applications in pharmaceuticals, materials science, and organic electronics . This particular compound is characterized by its unique substitution pattern, which includes butyl, ethynyl, and phenylethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene typically involves palladium-catalyzed coupling reactions such as the Sonogashira coupling. This reaction is used to form carbon-carbon bonds between the thiophene ring and the ethynyl groups . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the ethynyl groups, converting them into alkanes or alkenes.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Alkanes or alkenes.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism by which 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene exerts its effects is largely dependent on its interaction with biological targets. The ethynyl and phenylethynyl groups can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
- 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene
Uniqueness: 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as organic electronics and pharmaceuticals .
Properties
CAS No. |
922166-72-1 |
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Molecular Formula |
C22H24S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3,4-dibutyl-2-ethynyl-5-(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C22H24S/c1-4-7-14-19-20(15-8-5-2)22(23-21(19)6-3)17-16-18-12-10-9-11-13-18/h3,9-13H,4-5,7-8,14-15H2,1-2H3 |
InChI Key |
RAKKJAGDMJBADA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)C#CC2=CC=CC=C2)C#C |
Origin of Product |
United States |
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